molecular formula C10H10BrClO2 B6296338 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane CAS No. 2221812-33-3

2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane

Cat. No.: B6296338
CAS No.: 2221812-33-3
M. Wt: 277.54 g/mol
InChI Key: PXICQSJSMOTYDU-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a phenyl group substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-chloro-2-methylphenol.

    Formation of Dioxolane Ring: The phenol is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring. The reaction is typically carried out under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The dioxolane ring can be hydrolyzed to yield the corresponding diol and aldehyde or ketone.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the dioxolane ring.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives can be obtained.

    Oxidation Products: Oxidation can yield phenolic compounds or quinones.

    Reduction Products: Reduction typically produces alcohols or alkanes.

    Hydrolysis Products: Hydrolysis yields diols and aldehydes or ketones.

Scientific Research Applications

2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane depends on its specific application:

    Pharmacological Effects: In medicinal chemistry, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity.

    Biochemical Probes: As a biochemical probe, it can bind to specific proteins or nucleic acids, allowing researchers to study their function and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-(4-Bromo-2-methylphenyl)-1,3-dioxolane: Lacks the chlorine atom, potentially altering its chemical properties.

    2-(4-Chloro-3-methylphenyl)-1,3-dioxolane: Lacks the bromine atom, which may influence its reactivity and applications.

Uniqueness

2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane is unique due to the presence of both bromine and chlorine atoms, along with a methyl group, which collectively influence its chemical reactivity and potential applications. This combination of substituents can enhance its utility in various synthetic and research contexts.

Properties

IUPAC Name

2-(4-bromo-3-chloro-2-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-6-7(10-13-4-5-14-10)2-3-8(11)9(6)12/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXICQSJSMOTYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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